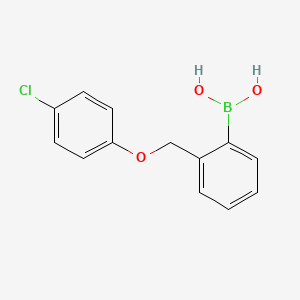

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMMZJKTVPTAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681343 | |

| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-71-0 | |

| Record name | Boronic acid, B-[2-[(4-chlorophenoxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Abstract

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a valuable bifunctional building block in modern medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, which is a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a chlorophenoxy ether group, a common pharmacophore. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route—the Williamson ether synthesis—and offer expert insights into overcoming common challenges, particularly the purification of arylboronic acids. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this key synthetic intermediate.

Introduction: The Strategic Value of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their role in the construction of complex molecular architectures[1][2]. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, leverages the unique reactivity of organoboron compounds to form carbon-carbon bonds with exceptional efficiency and functional group tolerance[1][3].

The target molecule, (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, is of particular interest as it allows for the introduction of a sophisticated sidechain in a single synthetic step. The 2-(phenoxymethyl)phenyl motif is present in numerous biologically active compounds, while the boronic acid handle enables further elaboration, making it a powerful intermediate for library synthesis and lead optimization in drug discovery programs[4][5].

Synthetic Strategy and Retrosynthetic Analysis

The most direct and reliable approach to synthesizing the target compound is a two-step sequence: a nucleophilic substitution to form the ether linkage, followed by a rigorous purification protocol to isolate the final product.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the ether C-O bond. This leads back to two readily available commercial precursors: 2-(Bromomethyl)phenylboronic acid and 4-Chlorophenol . This strategy leverages the well-established Williamson ether synthesis.

Caption: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Overall Synthetic Workflow

Caption: Step-by-step workflow for the synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-(Bromomethyl)phenylboronic acid | 91983-14-1 | 214.85 | 10.0 | 2.15 g |

| 4-Chlorophenol | 106-48-9 | 128.56 | 11.0 | 1.41 g |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 22.0 | 0.88 g |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 40 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | ~100 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL |

| Hydrochloric Acid (HCl), 6M | 7647-01-0 | 36.46 | - | As needed |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | ~50 mL |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | - | ~50 mL |

Step 1: Synthesis Procedure (Williamson Ether Synthesis)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.41 g, 11.0 mmol) and sodium hydroxide (0.88 g, 22.0 mmol).

-

Dissolution: Add 20 mL of deionized water and stir until all solids have dissolved to form the sodium phenoxide solution.

-

Addition of Reactant: Dissolve 2-(bromomethyl)phenylboronic acid (2.15 g, 10.0 mmol) in 40 mL of tetrahydrofuran (THF). Add this solution to the flask containing the sodium phenoxide.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-75 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting bromide spot should be consumed over time.

-

Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Step 2: Purification via Acid-Base Extraction

Rationale: Boronic acids are known to be challenging to purify using standard silica gel chromatography.[6][7] An acid-base extraction is a highly effective alternative that exploits the acidic nature of the boronic acid group to separate it from neutral organic impurities.[8]

-

Solvent Removal: Transfer the cooled reaction mixture to a separatory funnel and remove the bulk of the THF using a rotary evaporator.

-

Initial Extraction: Dilute the remaining aqueous mixture with 50 mL of ethyl acetate. The crude product will move into the organic layer. Drain and discard the aqueous layer.

-

Wash: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Base Extraction (Impurity Removal): Extract the organic layer with 50 mL of a saturated sodium bicarbonate solution. This step is crucial for removing any unreacted 4-chlorophenol, which is more acidic than the boronic acid and will be extracted into the basic aqueous layer. Discard the aqueous bicarbonate layer.

-

Boronate Salt Formation: Extract the organic layer with 1M sodium hydroxide solution (2 x 40 mL). The boronic acid will be deprotonated to form its sodium boronate salt, which is water-soluble. Combine these two aqueous extracts, which now contain the desired product as a salt. The organic layer, containing non-acidic impurities, can be discarded.

-

Re-acidification and Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring vigorously. The (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid will precipitate out as a white solid as the solution becomes acidic. Continue adding HCl until the pH is approximately 2-3.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Final Wash: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

-

Drying: Dry the purified white solid under high vacuum to a constant weight. An expected yield is typically in the range of 70-85%.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (DMSO-d₆): Expect to see aromatic protons from both phenyl rings, a characteristic singlet for the benzylic methylene protons (-CH₂-O-) around 5.0-5.5 ppm, and a broad singlet for the boronic acid hydroxyls (-B(OH)₂) around 8.0 ppm.

-

¹³C NMR (DMSO-d₆): Confirm the presence of all expected carbon signals, including the benzylic carbon around 65-70 ppm.

-

Mass Spectrometry (ESI-): Observe the [M-H]⁻ ion corresponding to the molecular weight of the product (C₁₃H₁₂BClO₃, MW: 274.50 g/mol ).

-

Melting Point: A sharp melting point indicates high purity. The melting point for 2-(bromomethyl)phenylboronic acid is 158-162 °C. The product's melting point will be different and should be recorded.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows significant unreacted 2-(bromomethyl)phenylboronic acid, the reaction time can be extended. Ensure the base was fully dissolved and the reflux temperature was adequate.

-

Formation of Boroxines: Arylboronic acids can dehydrate to form cyclic anhydride trimers called boroxines, especially upon heating or under vacuum.[9] This can sometimes complicate NMR analysis. The boroxine can be easily hydrolyzed back to the boronic acid by dissolving the sample in a wet solvent or by adding a drop of water. The purification protocol described, which ends in an aqueous precipitation, ensures the product is isolated in its monomeric boronic acid form.

-

Low Yield During Precipitation: If the product does not precipitate cleanly upon acidification, the solution may be too dilute. The volume can be reduced under vacuum before acidification, or the product can be extracted with an organic solvent (e.g., ethyl acetate) after acidification.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Reagent Handling: 4-Chlorophenol is toxic and a skin irritant; handle with care in a well-ventilated fume hood.[10] Sodium hydroxide and hydrochloric acid are corrosive and can cause severe burns.[10]

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid. By employing a classic Williamson ether synthesis and a robust acid-base purification strategy, this valuable synthetic intermediate can be produced in high purity and good yield. This guide equips researchers with the necessary technical details and mechanistic understanding to successfully incorporate this versatile building block into their synthetic programs, accelerating discovery in pharmaceuticals and materials science.

References

-

Bellina, F., Carpita, A., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(7), 5596-5679. [Online]. Available: [Link]

-

Ishiyama, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3416-3420. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online]. Available: [Link]

-

Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(45), 17036-17039. [Online]. Available: [Link]

-

Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. WordPress.com. [Online]. Available: [Link]

-

Tyrell, J. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor Scholarship at UWindsor. [Online]. Available: [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Online]. Available: [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. [Online].

-

ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Online]. Available: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Online]. Available: [Link]

-

Millersville University. (n.d.). Experiment 06 Williamson Ether Synthesis. [Online]. Available: [Link]

-

ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Online]. Available: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Online]. Available: [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-(Bromomethyl)phenylboronic a | 679453-1G | SIGMA-ALDRICH | SLS. [Online]. Available: [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. [Online]. Available: [Link]

-

Organic Syntheses. (n.d.). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate (2). [Online]. Available: [Link]

-

Cordeiro, M. N. D. S., & Matos, M. J. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2779. [Online]. Available: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

An In-depth Technical Guide to (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a multifaceted organoboron compound with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its predicted physicochemical properties, outlines a detailed methodology for its synthesis and characterization, and explores its reactivity and potential applications, particularly in the realm of drug discovery. Drawing upon established principles of boronic acid chemistry and data from structurally analogous compounds, this document serves as an essential resource for researchers seeking to leverage the unique attributes of this molecule.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's ability to efficiently form carbon-carbon bonds under relatively mild conditions has made it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The functionalization of the phenyl ring allows for precise tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and potential biological interactions.[2]

The subject of this guide, (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, is an ortho-substituted arylboronic acid featuring a chlorophenoxy ether linkage. This specific substitution pattern is of particular interest as it introduces conformational constraints and potential new binding interactions, making it a valuable building block for novel chemical entities. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will extrapolate its properties and behaviors based on well-understood principles of boronic acid chemistry and data from closely related analogs.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. In the absence of direct experimental data for (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, we can infer its likely characteristics from structurally similar compounds, such as its isomer (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid and other substituted phenylboronic acids.[3]

Table 1: Predicted Physicochemical Properties of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₁₃H₁₂BClO₃ | Based on chemical structure |

| Molecular Weight | 262.50 g/mol | Calculated from the molecular formula[3] |

| Appearance | White to off-white crystalline solid | Typical appearance of arylboronic acids[4][5] |

| Melting Point | Expected to be in the range of 90-150 °C | Lower than the para isomer due to potential intramolecular interactions and less efficient crystal packing. For comparison, 2-chlorophenylboronic acid has a melting point of 92-102 °C. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, THF); limited solubility in water and nonpolar solvents. | The polar boronic acid group and ether linkage enhance solubility in polar organic solvents.[5] |

| pKa | Estimated to be around 8-9 | The electronic effects of the substituents are not expected to drastically alter the pKa from that of typical arylboronic acids. |

| Stability | Sensitive to air and moisture. Prone to dehydration to form the corresponding boroxine (trimeric anhydride). | A common characteristic of boronic acids. Storage under an inert atmosphere in a dry environment is recommended.[6] |

Synthesis and Purification

The synthesis of ortho-substituted phenylboronic acids can be achieved through several established methodologies. A highly effective approach involves directed ortho-lithiation followed by in situ boration.[7] This method offers excellent regioselectivity and is tolerant of various functional groups.

Proposed Synthetic Pathway

The proposed synthesis of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a multi-step process starting from readily available starting materials.

Caption: Proposed synthetic workflow for (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-((4-chlorophenoxy)methyl)benzene

-

To a solution of 4-chlorophenol in a suitable solvent such as acetone, add a base like potassium carbonate.

-

Stir the mixture at room temperature to form the corresponding phenoxide.

-

Add 1-bromo-2-(bromomethyl)benzene dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-bromo-2-((4-chlorophenoxy)methyl)benzene.

Step 2: Synthesis of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

-

Dissolve 1-bromo-2-((4-chlorophenoxy)methyl)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the solution, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by forming a stable adduct, such as with diethanolamine, for easier handling and purification.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of the protons in the molecule. The aromatic protons will appear in the range of δ 7-8 ppm, the methylene protons of the -CH₂- group will likely be a singlet around δ 5 ppm, and the B(OH)₂ protons will be a broad singlet that may exchange with deuterium in deuterated solvents like methanol-d₄.

-

¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the boron atom will have a characteristic chemical shift.

-

¹¹B NMR: This is a highly informative technique for boronic acids. The chemical shift will confirm the trigonal planar geometry of the boron atom, typically appearing in the range of δ 28-34 ppm.[8] It is important to note that boronic acids can form trimeric anhydrides called boroxines, which will show a different chemical shift in the ¹¹B NMR spectrum.[9] Running NMR in a coordinating solvent like methanol-d₄ can help break up these oligomers.[10]

-

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the boronic acid (a broad band around 3200-3600 cm⁻¹), C-O-C stretching of the ether, and C-Cl stretching.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound.

-

Gas Chromatography (GC): Due to the low volatility and potential for decomposition of boronic acids at high temperatures, GC is generally not a suitable method for analysis without prior derivatization.

Caption: Analytical workflow for the characterization of the target compound.

Chemical Reactivity and Applications

The primary utility of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid lies in its ability to participate in carbon-carbon bond-forming reactions and its potential as a scaffold in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions with a variety of aryl, heteroaryl, and vinyl halides or triflates. The ortho-substitution may influence the reaction kinetics and the atropisomerism of the resulting biaryl products.[11] The presence of the ether linkage provides a potential coordination site that could influence the catalytic cycle.[12]

Caption: Generalized scheme of a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly incorporated into drug candidates due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins.[13][14] They can also act as bioisosteres for other functional groups, potentially improving a compound's pharmacokinetic profile.[15] The specific structure of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, with its defined three-dimensional shape and the presence of a chlorine atom, makes it an attractive fragment for the design of inhibitors for various enzymes and receptors.

Safety and Handling

As with all chemicals, proper safety precautions must be taken when handling (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[6] Storing under an inert atmosphere is recommended to prevent degradation.

-

Toxicity: While boronic acids are generally considered to have low toxicity, they can be harmful if swallowed and may cause skin and eye irritation.[17] Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.

Conclusion

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid represents a promising yet underexplored building block in synthetic and medicinal chemistry. While specific experimental data remains to be fully elucidated, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Its unique substitution pattern warrants further investigation, and it is anticipated that this compound will prove to be a valuable tool for the development of novel molecules with diverse functionalities.

References

-

Chem-Impex. (n.d.). 2-Chloro-4-methylphenylboronic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Chloro-4-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Akkad, S., et al. (2011). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Retrieved from [Link]

-

Maj, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226-2236. Retrieved from [Link]

-

Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 443-453. Retrieved from [Link]

-

Le, D. N., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

-

Kim, D., & Lee, Y. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 6(5), 1328-1349. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Analytical Chemistry. Retrieved from [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

Bonet, A., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(30), 10433-10440. Retrieved from [Link]

-

Maj, M., et al. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

Billingsley, K., & Buchwald, S. L. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(20), 3181-3184. Retrieved from [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. Retrieved from [Link]

-

Wang, Y., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 13, 3137-3147. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2015). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 80(23), 11629-11638. Retrieved from [Link]

-

Li, Y., et al. (2025). Phenylboronic acid‐functionalized cross‐linked chitosan magnetic adsorbents for the magnetic solid‐phase extraction of benzoylurea pesticides. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

Wang, Y., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Dovepress. Retrieved from [Link]

-

Ghorbani-Vaghei, R., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(33), 18451-18458. Retrieved from [Link]

-

ChemRxiv. (n.d.). A theoretical model to study the interaction between boronic acids and insulin. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

El-Kouedi, M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(44), 8195-8202. Retrieved from [Link]

-

Li, H., et al. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 54(84), 11956-11959. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chempoint.com [chempoint.com]

- 17. laballey.com [laballey.com]

Structure elucidation of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

An In-Depth Technical Guide to the Structure Elucidation of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound featuring a boronic acid moiety and a chlorophenoxy group. Arylboronic acids are foundational building blocks in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[1] The specific arrangement of the ether linkage and the ortho-substituted boronic acid group in this molecule makes it a potentially valuable intermediate for the synthesis of complex molecular architectures in pharmaceuticals and materials science.

Given its potential utility, the unambiguous confirmation of its chemical structure is a prerequisite for any downstream application. A failure to rigorously characterize such a molecule can lead to impurities, failed reactions, and misinterpreted biological data. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, grounded in established analytical principles. We will proceed with the logic a senior scientist would apply when encountering a novel or custom-synthesized compound, moving from foundational data to definitive structural proof.

Section 1: Foundational Physicochemical & Compositional Analysis

The first step in characterizing any new compound is to confirm its elemental composition and molecular weight. This provides the molecular formula, which serves as the fundamental basis for all subsequent spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. For a molecule containing boron and chlorine, both of which have distinct and well-defined isotopic patterns, HRMS is particularly powerful. Boron exists as ¹⁰B (19.9%) and ¹¹B (80.1%), while chlorine exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[2] The resulting complex isotopic cluster in the mass spectrum serves as a highly specific fingerprint for the compound.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique suitable for organoboron compounds.[3]

-

Analysis Mode: Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻ or in positive ion mode to detect adducts like [M+Na]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis:

-

Identify the peak cluster corresponding to the molecular ion.

-

Compare the measured monoisotopic mass with the theoretical mass calculated for the proposed formula, C₁₃H₁₂BClO₃.

-

Utilize isotopic simulation software to match the experimentally observed isotopic pattern with the theoretical pattern for C₁₃H₁₂BClO₃. This provides orthogonal confirmation of the elemental composition.[4]

-

Expected Data Summary

| Parameter | Theoretical Value (for C₁₃H₁₂B¹¹Cl³⁵O₃) | Expected Observation |

| Molecular Formula | C₁₃H₁₂BClO₃ | C₁₃H₁₂BClO₃ |

| Molecular Weight | 261.50 g/mol | - |

| Monoisotopic Mass | 261.05680 Da | Measured mass within 5 ppm of theoretical |

| Isotopic Pattern | A complex cluster reflecting the natural abundance of B and Cl isotopes. | The observed pattern should perfectly overlay with the simulated pattern. |

Section 2: Spectroscopic Analysis for Connectivity and Functional Groups

With the molecular formula established, the next phase involves using spectroscopic techniques to piece together the molecule's connectivity and confirm the presence of key functional groups.

Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see signatures for the O-H bonds of the boronic acid, the B-O bond, the aromatic C-H and C=C bonds, the C-O-C ether linkage, and the Ar-Cl bond. The O-H stretching region is particularly informative, as the presence of hydrogen bonding can cause significant peak broadening.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Data Analysis: Identify and assign the major absorption bands.

Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Rationale & Comments |

| ~3300 (broad) | O-H stretch | Characteristic of the boronic acid hydroxyl groups, often broadened due to hydrogen bonding.[6] |

| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl rings. |

| ~2900 | Aliphatic C-H stretch | Corresponds to the methylene (-CH₂-) bridge. |

| ~1600, ~1475 | Aromatic C=C stretch | Confirms the aromatic backbone. |

| ~1450 | B-O stretch | A key vibration confirming the boronic acid moiety.[7] |

| ~1240 | Aryl C-O-C stretch | Asymmetric stretch of the diaryl ether linkage. |

| ~1100 | Ar-Cl stretch | Confirms the presence of the chloro-substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. A full suite of 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment. A common challenge with boronic acids is their tendency to form cyclic anhydride trimers known as boroxines, which can complicate NMR spectra.[8] Performing the analysis in a solvent like methanol-d₄ helps to break down these oligomers, providing a clearer spectrum of the monomeric acid.[9]

Overall NMR Workflow

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated methanol (CD₃OD). The use of methanol is critical to ensure the analysis of the monomeric boronic acid.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum using a broadband probe.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting molecular fragments.

-

Expected NMR Data & Interpretation

-

¹H NMR (400 MHz, CD₃OD):

-

δ ~8.0-7.2 ppm (m, 8H): A complex multiplet region corresponding to the 8 aromatic protons on the two phenyl rings. 2D NMR is essential to assign these specifically.

-

δ ~5.2 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic methylene (-CH₂-) bridge.

-

Note: The two B(OH)₂ protons will exchange with the deuterated solvent and will likely not be observed.[9]

-

-

¹³C NMR (100 MHz, CD₃OD):

-

δ ~160-115 ppm: A series of signals corresponding to the 12 aromatic carbons. The carbon attached to boron (C-B) will have a characteristic chemical shift and may appear broader.

-

δ ~70 ppm: Signal for the benzylic methylene carbon (-CH₂-).

-

-

¹¹B NMR (128 MHz, CD₃OD):

-

2D NMR Interpretation:

-

COSY: Will reveal the coupling between adjacent protons on each of the aromatic rings.

-

HSQC: Will correlate each aromatic proton signal to its directly attached carbon and the methylene proton singlet to its carbon signal.

-

HMBC: This is the key experiment for final confirmation. A crucial correlation will be observed between the methylene protons (~5.2 ppm) and the aromatic carbons of both rings, definitively proving the C-O-C ether linkage and the overall molecular framework.

-

Section 3: Definitive Structural Confirmation

While the combination of HRMS and NMR provides a highly confident structural assignment, the gold standard for unambiguous proof of structure in the solid state is single-crystal X-ray crystallography.

Single-Crystal X-ray Crystallography

Expertise & Rationale: This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. It can definitively distinguish between isomers, such as the target ortho-substituted compound and its meta- or para-substituted analogues.[12] For boronic acids, it also reveals how the molecules pack in the solid state, often showing extensive hydrogen-bonding networks and potential dimer formation.[13][14]

X-ray Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray analysis.

Experimental Protocol: X-ray Diffraction

-

Crystallization: The most critical and often challenging step. High-purity material is essential.[15]

-

Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in a suitable solvent (e.g., ethyl acetate, acetone) and add a miscible anti-solvent (e.g., heptane, hexanes) until slight turbidity is observed. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

-

Crystal Selection & Mounting: Select a single, well-formed crystal of appropriate size (0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data using full-matrix least-squares methods until the model converges and provides a good fit to the data (low R-factor).

-

-

Validation: The final structure should be validated for geometric and crystallographic reasonability and can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structure elucidation of a novel compound like (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the elemental formula, FT-IR confirms the presence of key functional groups, and a comprehensive suite of NMR experiments (¹H, ¹³C, ¹¹B, and 2D) pieces together the intricate atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, self-validating workflow, researchers can proceed with complete confidence in the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.

References

- Chem-Impex. (n.d.). 2-Chloro-4-(methoxycarbonyl)phenylboronic acid.

- ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.

- Sigma-Aldrich. (n.d.). (2-(4-Fluorophenoxy)phenyl)boronic acid.

- WIPO Patentscope. (2019). CN110054642 - Preparation method of 4-chlorophenylboronic acid.

- Sigma-Aldrich. (n.d.). 2-Chlorophenylboronic acid.

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.

- Alfa Chemistry. (n.d.). CAS 1035491-05-4 4-(4-Chlorophenoxy)phenylboronic acid.

- NIH - PMC. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors.

- ResearchGate. (n.d.). FTIR spectrum of boric acid.

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid.

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives.

- ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds.

- ACS Publications. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters.

- ACS Publications. (n.d.). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A.

- BLDpharm. (n.d.). 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

- Benchchem. (2025). X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide.

- Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.

- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.

- PubMed. (2012). Properties of a model aryl boronic acid and its boroxine.

- ACS Publications. (2009). Mass Spectrometry in Boron Chemistry.

- Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from Canadian Science Publishing website.

- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry.

- PubChem. (n.d.). 4-Chlorophenylboronic acid.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.

- UVIC. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds.

- Wikipedia. (n.d.). Boron.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boron - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility, stability, and broad functional group tolerance.[1] This guide provides an in-depth technical overview of a specific, functionalized arylboronic acid, focusing on its synthesis, key properties, and critical applications.

Initially, this guide was intended to focus on the ortho-isomer, (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid. However, a thorough review of the scientific literature and chemical databases indicates a lack of substantial documentation for this specific compound. In the interest of scientific integrity and to provide a guide grounded in verifiable data, we will pivot our focus to the well-documented para-isomer, (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid . This compound serves as an excellent exemplar of its chemical class and offers a robust platform for discussing the broader utility of substituted phenylboronic acids in research and development.

This document is intended for researchers, chemists, and professionals in drug development who seek to understand and utilize the unique chemical properties of this and similar boronic acids.

Physicochemical Properties and Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 262.49 g/mol | [2] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [2][3] |

| CAS Number | 1256358-72-1 | [2][3] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Canonical SMILES | B(C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl)(O)O | Inferred from name |

| InChI Key | VUAUMKIABBONKG-UHFFFAOYSA-N | [2] |

Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids can be achieved through several established methods. One of the most common and reliable approaches involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.[4] While a specific protocol for (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid is not detailed in the public domain, a plausible and generalized synthetic workflow is outlined below.

Hypothetical Synthesis Workflow

The synthesis would logically proceed in two main stages: first, the preparation of the precursor aryl bromide, and second, its conversion to the target boronic acid.

Caption: A plausible two-stage synthesis of the target compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application for arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves a series of steps including oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

Objective: To couple (4-((4-chlorophenoxy)methyl)phenyl)boronic acid with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add the aryl bromide, the boronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Add the palladium catalyst to the stirring mixture.

-

Reaction: Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[9]

Causality and Self-Validation:

-

The Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5]

-

The Ligand: The phosphine ligands on the palladium catalyst stabilize the metal center and modulate its reactivity.

-

Inert Atmosphere: The integrity of the catalytic cycle relies on maintaining the palladium in its active Pd(0) oxidation state. Oxygen can oxidize the catalyst, rendering it inactive.

The Expanding Role of Boronic Acids in Drug Discovery

Beyond their utility in synthesis, boronic acids are increasingly recognized as important pharmacophores in their own right.[10] The boron atom's unique electronic properties allow it to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and biosensors.[1][11]

Boronic Acids as Therapeutic Agents

The incorporation of a boronic acid moiety can significantly enhance the biological activity of a molecule. A prime example is Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, where the boronic acid group forms a stable complex with the active site of the proteasome.[1]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound with significant potential in synthetic chemistry and medicinal research. As a member of the boronic acid family, it is a key precursor for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The presence of a chlorophenoxy ether moiety introduces structural motifs relevant to drug discovery. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By synthesizing data from structurally analogous molecules and foundational spectroscopic principles, this document serves as an authoritative reference for researchers, offering detailed methodologies for data acquisition and in-depth interpretation to facilitate unambiguous structural confirmation and guide future applications.

Introduction: The Synthetic and Medicinal Significance

Arylboronic acids are indispensable tools in organic synthesis, prized for their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[1] The specific structure of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid combines the reactive boronic acid group with a stable aryl ether linkage. The ortho-substitution pattern on the boronic acid-bearing ring offers unique steric and electronic properties that can be exploited in synthesis, while the 4-chlorophenoxy group is a common feature in bioactive molecules. Understanding the precise spectroscopic signature of this compound is therefore critical for quality control, reaction monitoring, and the characterization of its derivatives in drug development pipelines.

Molecular Structure and Analytical Framework

To facilitate a clear discussion, the atoms within the molecule are systematically labeled. These labels will be used throughout the guide to assign specific spectroscopic signals.

Caption: Labeled structure of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

Methodologies for Robust Spectroscopic Analysis

The quality of spectroscopic data is fundamentally dependent on the integrity of the sample and the rigor of the experimental protocol. Boronic acids require particular care due to their tendency to form trimeric anhydrides (boroximes), especially upon dehydration.[2]

Experimental Workflow: From Sample to Spectrum

Caption: Self-validating workflow for spectroscopic analysis of boronic acids.

Sample Preparation Protocol

-

Causality: Commercially available boronic acids often contain boroxime impurities, which can significantly complicate NMR spectra and reduce reactivity in subsequent reactions.[2] A purification and drying step is crucial for obtaining clean, interpretable data.

-

Recrystallization: If impurities are suspected, recrystallize the boronic acid from a suitable solvent system (e.g., water or toluene/hexanes).

-

Drying: Dry the material under high vacuum at room temperature (23–25 °C) for several hours. The goal is to remove water without promoting boroxime formation.

-

Purity Confirmation: Before extensive analysis, acquire a preliminary ¹H NMR spectrum in DMSO-d₆. The presence of broad, overlapping signals in the aromatic region may indicate significant boroxime content.

NMR Spectroscopy Protocol (¹H & ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the dried compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves boronic acids and allows for the observation of the exchangeable B(OH)₂ protons.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the potential for quaternary carbon signals to be weak.

Infrared (IR) Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Acquisition: Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or zinc selenide).[3] Apply pressure to ensure good contact.

-

Data Collection: Collect the spectrum, typically over a range of 4000–500 cm⁻¹. Perform a background scan of the empty crystal immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS) Protocol

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is highly effective for analyzing boronic acids.[4]

-

Ionization Mode: Negative ion mode (ESI-) is generally superior for boronic acids, as they readily lose a proton to form a stable [M-H]⁻ ion.[5]

-

Mobile Phase: A simple mobile phase, such as a gradient of acetonitrile and water, is often sufficient.[5]

-

Analysis: Perform a full scan to identify the molecular ion. For more sensitive detection or quantification, use Multiple Reaction Monitoring (MRM) to track specific fragmentation pathways.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data based on the analysis of constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex but highly informative, with distinct regions for the two aromatic rings and the methylene bridge.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

| B(OH)₂ | ~8.0 - 8.2 | Singlet (broad) | 2H | Exchangeable protons of the boronic acid group. Signal intensity and position can vary with concentration and water content. |

| H6 | ~7.8 - 7.9 | Doublet (d) or Doublet of Doublets (dd) | 1H | Ortho to the electron-withdrawing B(OH)₂ group, resulting in a downfield shift.[6] |

| H3, H4, H5 | ~7.2 - 7.5 | Multiplet (m) | 3H | Protons on the boronic acid-bearing ring. Overlapping signals are expected, forming a complex pattern due to ortho-substitution. |

| H11, H13 | ~7.35 - 7.45 | Doublet (d), AA'BB' system | 2H | Protons ortho to the chlorine atom on the phenoxy ring.[7] |

| H10, H14 | ~7.0 - 7.1 | Doublet (d), AA'BB' system | 2H | Protons ortho to the ether oxygen on the phenoxy ring. Upfield shift due to the electron-donating effect of oxygen. |

| H7 (CH₂) | ~5.2 - 5.3 | Singlet (s) | 2H | Benzylic protons deshielded by the adjacent oxygen atom and aromatic ring. Expected to be a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The carbon atom attached to boron (C1) may be difficult to observe.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Labeled Carbons | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| C12 (C-Cl) | ~125 - 127 | Carbon bearing the chlorine atom. |

| C9 (C-O) | ~156 - 158 | Ipso-carbon of the ether linkage on the chlorophenoxy ring. Significantly downfield. |

| C2 (C-CH₂) | ~140 - 142 | Quaternary carbon on the boronic acid ring, shifted downfield by the attached alkyl group. |

| C1 (C-B) | Not observed or very broad | The ipso-carbon attached to boron experiences quadrupolar relaxation, often resulting in a very broad or unobservable signal.[8] |

| C3, C4, C5, C6 | ~127 - 135 | Aromatic carbons of the boronic acid-bearing ring. |

| C11, C13 (CH) | ~129 - 131 | Aromatic carbons ortho and meta to the chlorine atom. |

| C10, C14 (CH) | ~116 - 118 | Aromatic carbons ortho to the ether oxygen, shifted upfield. |

| C7 (CH₂) | ~68 - 70 | Methylene bridge carbon, typical for a benzylic ether. |

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying key functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3600 - 3200 | O-H stretch (B-OH) | Strong, Broad | A very characteristic broad band for the hydrogen-bonded hydroxyl groups of the boronic acid.[9] |

| ~3100 - 3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in aromatic rings.[3] |

| ~2950 - 2850 | Aliphatic C-H stretch | Medium-Weak | Stretching vibrations of the methylene (-CH₂-) group. |

| ~1600, ~1480 | Aromatic C=C stretch | Strong-Medium | Skeletal vibrations of the two aromatic rings. |

| ~1350 - 1310 | B-O stretch | Strong | A key diagnostic peak for the boronic acid functional group.[10] |

| ~1240 | Aryl-O-C stretch (asymmetric) | Strong | Characteristic strong absorption for the aryl ether linkage.[11] |

| ~1100 - 1000 | B-C stretch | Medium | Vibration of the bond between the aromatic ring and boron.[10] |

| ~825 | C-H out-of-plane bend | Strong | Indicative of 1,4-disubstitution on the chlorophenoxy ring. |

| ~750 | C-Cl stretch | Strong | Absorption for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. The presence of chlorine provides a definitive isotopic signature.

Table 4: Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

| m/z (predicted) | Ion Identity | Notes |

| 261.0 / 263.0 | [M-H]⁻ | The deprotonated molecular ion. The M+2 peak at m/z 263.0, with ~32% the intensity of the m/z 261.0 peak, is the characteristic isotopic signature of one chlorine atom. |

| 245.0 / 247.0 | [M-OH]⁻ | Loss of a hydroxyl group. |

| 227.0 / 229.0 | [M-H-H₂O]⁻ | Loss of a water molecule from the deprotonated parent ion. |

| 43.0 | [BO₂]⁻ | A common and highly stable fragment observed in the mass spectra of boronic acids.[12] |

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid. The predicted data, summarized in the tables above, offer a detailed spectral signature that researchers can use for structural verification. The ¹H NMR spectrum is defined by two distinct aromatic systems and a characteristic benzylic singlet at ~5.2 ppm. The IR spectrum is dominated by a broad O-H stretch (~3600-3200 cm⁻¹) and strong B-O (~1350 cm⁻¹) and C-O (~1240 cm⁻¹) absorptions. Finally, mass spectrometry will confirm the molecular weight via the [M-H]⁻ ion and show a characteristic M/M+2 isotopic pattern for chlorine. By following the detailed methodologies and using the predictive data as a reference, scientists can confidently characterize this versatile chemical building block.

References

-

Storgaard, M., & Ellman, J. A. (n.d.). A. tert-Butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate (1). Organic Syntheses Procedure. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0155452). Retrieved from [Link]

-

Dąbrowski, M., et al. (2018). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

Lozano, A. I., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences. Retrieved from [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

-

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenylboronic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chegg.com. (2017). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 5. sciex.com [sciex.com]

- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Commercial Landscape, and Applications in Modern Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid. While direct commercial availability of this specific ortho-isomer is limited, this guide offers critical insights into its synthesis, the commercial landscape of its isomers, and its significant potential as a building block in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Arylboronic Acids in Synthesis

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The unique chemical properties of boronic acids, such as their stability, low toxicity, and functional group tolerance, make them exceptionally versatile reagents.

The subject of this guide, (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, is a structurally sophisticated building block. The presence of the 4-chlorophenoxy moiety introduces specific steric and electronic properties that can influence the pharmacological profile of a target molecule, affecting aspects like metabolic stability and target binding affinity. The ortho-substitution pattern, in particular, can induce conformational constraints that are often sought after in rational drug design to enhance potency and selectivity.

Commercial Availability: A Focus on Isomeric Variants

Below is a summary of commercially available isomers, which can serve as valuable starting points or comparative compounds in research endeavors.

| Compound Name | CAS Number | Representative Suppliers |

| (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid | 1256345-82-0, 1256358-72-1 | Parchem, BLDpharm, Echemi |

| B-[3-[(2-Chlorophenoxy)methyl]phenyl]boronic acid | 1256358-67-4 | CymitQuimica |

Synthetic Protocol: A Pathway to (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic workup. The following protocol outlines a robust and adaptable synthesis for (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, based on established methodologies for analogous compounds.[1][2]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

Step-by-Step Methodology

Materials:

-

1-(Bromomethyl)-2-((4-chlorophenoxy)methyl)benzene (starting material)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1 M solution)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-(bromomethyl)-2-((4-chlorophenoxy)methyl)benzene in anhydrous THF.

-

Add a small amount of the bromide solution to the magnesium to initiate the reaction (indicated by bubbling and heat generation).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

-

-

Boronation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula. Maintain the temperature at -78 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford the pure (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

-

Applications in Medicinal Chemistry and Organic Synthesis

The primary application of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid and its analogs lies in their use as coupling partners in Suzuki-Miyaura reactions to synthesize complex biaryl and heteroaryl structures.[3][4][5][6][7] These structural motifs are prevalent in a wide range of pharmaceuticals.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[5][7] The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.